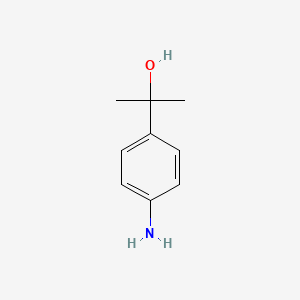

(4-Bromo-3-methylphenyl)boronic acid

Übersicht

Beschreibung

Boronic acids are a class of compounds that contain a trivalent boron atom connected to an organic substituent and two hydroxyl groups. They are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to create various organic materials, including olefins, styrenes, and biphenyl derivatives . While the provided papers do not directly discuss (4-Bromo-3-methylphenyl)boronic acid, they offer insights into the general behavior and applications of structurally related boronic acids.

Synthesis Analysis

The synthesis of boronic acids often involves the use of organolithium reagents or halodeboronation reactions. For example, a two-step reaction involving an organolithium reagent was described for the synthesis of (3-fluoro-5-methylphenyl)boronic acid, which shares a similar aryl-boronic structure with the compound of interest . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to generate aryl halides, which could be a potential step in the synthesis or functionalization of (4-Bromo-3-methylphenyl)boronic acid .

Molecular Structure Analysis

Boronic acids typically have a planar trigonal geometry around the boron atom. The molecular structure of these compounds has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the vibrational modes, chemical shifts, and electronic properties of boronic acids, which are essential for understanding their reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing various organic transformations. For instance, boric acid, a simple boronic acid, has been shown to catalyze the esterification of alpha-hydroxycarboxylic acids . Moreover, specific boronic acids with ortho-substituents have been used to catalyze dehydrative amidation between carboxylic acids and amines, highlighting the influence of substituents on the boronic acid's reactivity . These findings suggest that (4-Bromo-3-methylphenyl)boronic acid could also participate in similar catalytic processes or be used as a reagent in cross-coupling reactions to synthesize complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the acid's solubility, boiling point, and stability. The experimental and computational studies provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting the reactivity of boronic acids . Additionally, the formation of reversible condensation products allows boronic acids to be used as building blocks for creating complex nanostructures and polymeric materials .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Synthesis and Structural Analysis : Das et al. (2003) discussed the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, highlighting its potential in constructing glucose sensing materials that operate at physiological pH levels. The X-ray crystal structure of this derivative was also analyzed, emphasizing its role in the synthesis of biologically active compounds and as pharmaceutical agents (Das et al., 2003).

Organic Synthesis

- Intermediate for Organic Synthesis : Sun Hai-xia et al. (2015) identified 3-borono-5-fluorobenzoic acid, synthesized using (3-fluoro-5-methylphenyl) boronic acid, as an important intermediate in organic synthesis. It is widely used in the synthesis of olefins, styrene, and biphenyl derivatives, applicable to the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).

Nanotechnology

- Optical Modulation in Nanotubes : A study by Mu et al. (2012) demonstrated the use of phenyl boronic acids, including derivatives like 5-bromo-3-carboxyphenyl boronic acid, for optical modulation in single-walled carbon nanotubes. This has implications for saccharide recognition, with potential applications in biomedical and sensing technologies (Mu et al., 2012).

Catalysis

- Palladium-Catalyzed Synthesis : Izmer et al. (2006) explored the use of substituted (methyl-3-bromo-phenyl)boronic acid in palladium-catalyzed reactions. This is significant in the synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes, crucial for the further synthesis of ansa-metallocenes (Izmer et al., 2006).

Sensing and Detection

- Fluorescent Chemosensors : Huang et al. (2012) discussed the progress of boronic acid sensors, including phenyl boronic acids, for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The study highlights the use of boronic acid in the development of new fluorescent probes (Huang et al., 2012).

Multifunctional Compounds

- Multifunctional Derivatives : Zhang et al. (2017) synthesized derivatives of phenyl boronic acids, highlighting their potential as multifunctional compounds in medicine, agriculture, and industrial chemistry. This includes applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).

Biomedical Applications

- Biomedical Applications : Cambre and Sumerlin (2011) emphasized the use of boronic acid-containing polymers in various biomedical applications, including treatment of HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of these compounds make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Pharmaceuticals

- Pharmaceutical Agents : Yang et al. (2003) reviewed the use of boronic acid compounds, due to their unique structural features, in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize biologically important saccharides (Yang et al., 2003).

Safety And Hazards

“(4-Bromo-3-methylphenyl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that the substance may cause skin irritation, serious eye irritation, and respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Boronic acids, including “(4-Bromo-3-methylphenyl)boronic acid”, have been developed for use in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . The development of new borane reagents and the exploration of their properties for application under specific Suzuki-Miyaura coupling conditions represent potential future directions in this field .

Eigenschaften

IUPAC Name |

(4-bromo-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATLRNVCMDWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436022 | |

| Record name | (4-Bromo-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)boronic acid | |

CAS RN |

221006-67-3 | |

| Record name | B-(4-Bromo-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221006-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

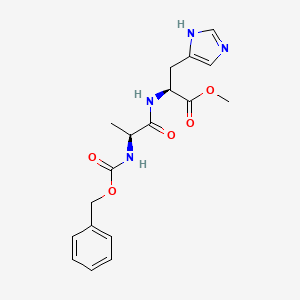

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

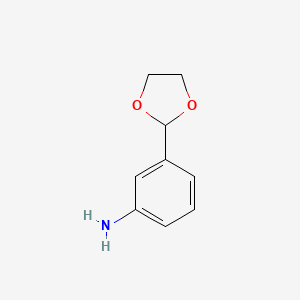

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

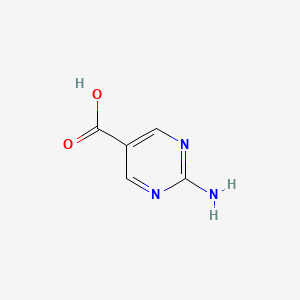

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)